Avilamycin A

Descripción general

Descripción

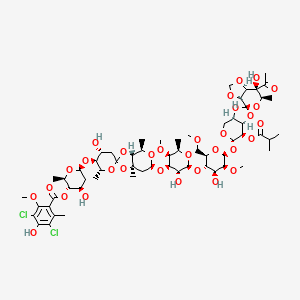

Avilamycin-A es un antibiótico ortósomícico producido por la bacteria Streptomyces viridochromogenes. Se utiliza principalmente en medicina veterinaria para controlar infecciones bacterianas entéricas en animales como cerdos, aves de corral y conejos. Avilamycin-A es particularmente eficaz contra las bacterias grampositivas y se caracteriza por su estructura única, que incluye una cadena lateral heptasacárida y una porción de ácido dicloroisoevernínico derivada de policétido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Avilamycin-A se produce típicamente mediante fermentación microbiana. El proceso implica el cultivo de Streptomyces viridochromogenes bajo condiciones específicas para optimizar el rendimiento del antibiótico. El caldo de fermentación se somete luego a filtración a alta presión para separar la avilamicina de la biomasa microbiana. El filtrado resultante se seca y procesa para obtener el producto final .

Métodos de producción industrial

En entornos industriales, la producción de avilamicina-A implica fermentación a gran escala seguida de procesamiento posterior para purificar el compuesto. El proceso de fermentación se controla cuidadosamente para mantener condiciones óptimas para el crecimiento de Streptomyces viridochromogenes y la producción de avilamicina-A. El uso de biorreactores avanzados y sistemas de filtración garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Redox Reactions: Interconversion with Avilamycin C

Avilamycin A reversibly converts to avilamycin C via enzymatic redox reactions catalyzed by AviZ1 , an NADH/NAD⁺-favored aldo-keto reductase.

Key Findings:

-

Structural Difference : this compound and C differ in the redox state of the two-carbon branched chain on the terminal octose moiety (acetyl vs. hydroxyethyl groups) .

-

Cofactor Dependence :

-

Kinetic Parameters :

| Reaction | k<sub>cat</sub> (min⁻¹) | K<sub>m</sub> (μM) | k<sub>cat</sub>/K<sub>m</sub> (μM⁻¹ min⁻¹) |

|---|---|---|---|

| NADPH-dependent reduction | 0.83 ± 0.05 | 41.2 ± 4.9 | 0.020 |

| NAD⁺-dependent oxidation | 3.47 ± 0.21 | 34.7 ± 6.1 | 0.100 |

Data from in vitro assays at pH 7.5 .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, primarily cleaving at orthoester linkages:

Hydrolysis Pathways:

-

Acidic Conditions (pH <5) : Limited solubility (<0.125 mg/L) slows hydrolysis .

-

Neutral/Alkaline Conditions (pH 7–9) : Rapid degradation into flambic acid (metabolite B) and flambalactone (metabolite A) .

Degradation Products:

| Product | Structure | Role in Metabolism |

|---|---|---|

| Flambic acid | Oxidized oligosaccharide fragment | Primary fecal metabolite (~40–50%) |

| Flambalactone | Cyclized derivative of flambic acid | Unstable intermediate |

Epimerization by Radical SAM Enzyme AviX12

AviX12, a radical S-adenosylmethionine (SAM) enzyme, catalyzes an unusual epimerization critical for this compound’s bioactivity:

-

Reaction : Converts mannose to glucose in the heptasaccharide chain, forming gavibamycin N1 (inactive derivative) .

-

Mechanism : Requires iron-sulfur clusters and SAM for radical-mediated C–H bond inversion .

Environmental Degradation in Soil

This compound degrades microbially in soil via hydrolytic cleavage:

-

Major Pathways :

Cofactor Binding and Reaction Specificity

AviZ1’s cofactor preference determines reaction directionality:

| Cofactor Pair | Reaction Direction | Catalytic Efficiency |

|---|---|---|

| NADH/NAD⁺ | Oxidation (C → A) favored | Higher k<sub>cat</sub> |

| NADPH/NADP⁺ | Reduction (A → C) favored | Lower k<sub>cat</sub> |

Structural analysis shows AviZ1’s active site accommodates NAD⁺ via hydrogen bonds with residues Q281 and R284 .

Aplicaciones Científicas De Investigación

Efficacy Against Necrotic Enteritis

Necrotic Enteritis in Poultry

Necrotic enteritis is a significant health issue in broiler chickens, caused by Clostridium perfringens. Several studies have demonstrated the efficacy of avilamycin A in preventing this condition:

- Clinical Study Findings : A study involving 2,200 broiler cockerels assessed the impact of this compound on mortality rates associated with necrotic enteritis. Birds treated with avilamycin at doses of 15 and 30 ppm showed significantly lower mortality rates compared to non-medicated controls (P < 0.0001) during the critical period from day 14 to day 35 post-inoculation .

- Mechanism of Action : this compound works by reducing the population of C. perfringens in the gut, leading to decreased lesion scores and improved overall health metrics such as body weight and feed conversion rates .

Study 1: Long-term Efficacy and Resistance Monitoring

A recent study evaluated the susceptibility of C. perfringens strains to this compound over seven years post-approval in Canada. The results indicated no significant change in minimum inhibitory concentrations (MICs), suggesting that this compound maintains its effectiveness without contributing to resistance development in field strains . This finding is crucial for ensuring the sustainability of this compound's use in animal husbandry.

Study 2: Impact on Salmonella Colonization

Research conducted on the effects of this compound on salmonella colonization in chickens revealed that its administration could reduce colonization rates significantly. In various experimental setups, chickens receiving avilamycin showed lower levels of salmonella compared to control groups, indicating its potential role not only in managing C. perfringens but also in enhancing overall gut health by controlling other pathogenic bacteria .

Data Tables

| Study | Animal Model | Dosage | Outcome | Significance |

|---|---|---|---|---|

| Mertz et al. (2022) | Broiler Chickens | 15-30 ppm | Reduced mortality from necrotic enteritis | P < 0.0001 |

| Ho et al. (2013) | Piglets | 40-80 ppm | Decreased diarrhea and mortality | P < 0.05 |

| Recent Canadian Study | Field Strains | Variable | No change in susceptibility over time | Not significant |

Mecanismo De Acción

Avilamycin-A ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias susceptibles. Se une a la subunidad ribosómica 50S, evitando la asociación del factor de iniciación 2 (IF2) y la formación del complejo de iniciación 70S maduro. Esta inhibición interrumpe la posición correcta del ARN de transferencia en el sitio aminoacil, lo que finalmente lleva a la cesación de la síntesis de proteínas y la muerte bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Evernimicina (Ziracin): Estructuralmente similar a la avilamicina-A, la evernimicina también inhibe la síntesis de proteínas al unirse a la subunidad ribosómica 50S.

Singularidad de la avilamicina-A

Avilamycin-A destaca por su cadena lateral heptasacárida única y su porción de ácido dicloroisoevernínico derivada de policétido. Estas características estructurales contribuyen a su potente actividad antibacteriana y especificidad para las bacterias grampositivas. Además, la capacidad de la avilamicina-A para inhibir la síntesis de proteínas a través de un nuevo mecanismo de acción la convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas .

Actividad Biológica

Avilamycin A, a member of the orthosomycin family, is an antibiotic produced by the bacterium Streptomyces viridochromogenes. It has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for use in veterinary medicine.

This compound consists of a linear heptasaccharide chain linked to a terminal dichloroisoeverninic acid. The compound exerts its antibacterial effects primarily by binding to the 23S rRNA component of bacterial ribosomes, specifically targeting domain V. This interaction inhibits protein synthesis by obstructing tRNA binding at the ribosomal A-site, thereby interfering with the initiation of translation .

Binding Characteristics

- Binding Site : Avilamycin binds to nucleotides A2482 and A2534 in the 23S rRNA.

- Resistance Mechanisms : Mutations in the ribosomal RNA can lead to resistance against avilamycin, indicating a need for ongoing surveillance in clinical settings .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various strains of Gram-positive bacteria, including Clostridium perfringens, which is a major pathogen causing necrotic enteritis in poultry. Research has shown that the minimum inhibitory concentration (MIC) for avilamycin remains stable over time, suggesting that its use does not lead to increased resistance in C. perfringens populations .

Case Study: Clostridium perfringens

A study comparing isolates from before and after avilamycin's approval for use in broiler chickens found no significant change in susceptibility. The MIC values remained consistently low (MIC50/90: 2/2 mg/L pre-approval vs. 1/2 mg/L post-approval), underscoring avilamycin's sustained effectiveness .

Comparative Efficacy and Safety

In addition to its antibacterial properties, avilamycin has been evaluated for its effects on gut microbiota and overall health in livestock. Its administration has been linked to improved health outcomes in broiler chickens without significantly altering the microbial community structure .

Table 1: Summary of Avilamycin Efficacy Studies

| Study Focus | Pathogen | MIC (mg/L) Pre-Approval | MIC (mg/L) Post-Approval | Findings |

|---|---|---|---|---|

| Clostridium perfringens | Necrotic enteritis | 2 | 1 | No increase in resistance observed |

| Salmonella spp. | Poultry colonization | 10 | 10 | Effective control of colonization |

| General Gram-positive bacteria | Various strains | 1-4 | 1-4 | Consistent efficacy across strains |

Regulatory Aspects and Future Directions

Avilamycin's approval as a non-medically important antibiotic for livestock use highlights its potential role in managing antibiotic resistance concerns. Its continued use is supported by findings that it does not pose significant risks for cross-resistance with medically important antibiotics .

Future research should focus on:

- Long-term effects on microbial communities.

- Potential applications in human medicine, particularly as a treatment option for resistant infections.

- Ongoing monitoring of resistance patterns among bacterial populations.

Propiedades

IUPAC Name |

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGHRXBGGPPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88Cl2O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-79-7 | |

| Record name | Avilamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.